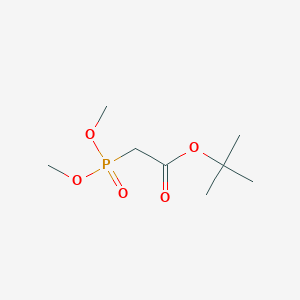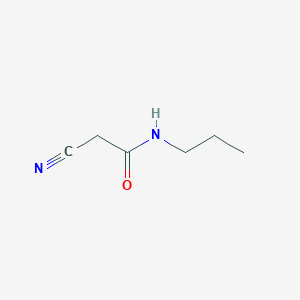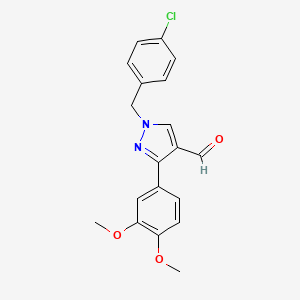
tert-Butyl 2-(dimethoxyphosphoryl)acetate
Descripción general
Descripción
Tert-Butyl 2-(dimethoxyphosphoryl)acetate, or TBPA, is an organophosphate ester used in a variety of scientific research applications. It is a colorless liquid at room temperature and has a low vapor pressure. TBPA is used as a reagent in organic synthesis, and its unique properties make it suitable for a variety of applications. It is also used as a catalyst in the synthesis of organic compounds and as a stabilizer for pharmaceuticals and other chemicals. In addition, TBPA is used in the synthesis of polymers and in the production of dyes and other specialty chemicals.
Aplicaciones Científicas De Investigación
Iridium-Catalyzed Alkylation of Acetates
tert-Butyl 2-(dimethoxyphosphoryl)acetate has been utilized in the iridium-catalyzed alkylation of acetates with primary alcohols and diols. This method provides a direct route to carboxylates, significant raw materials in organic and industrial chemistry (Iuchi, Obora, & Ishii, 2010).
Synthesis of Pyrimidinyl Acetonitrile
The chemical has been used in synthesizing 2-(4,6-dimethoxypyrimidin-2-yl) acetonitrile, a process involving tert-butyl 2-cyano-2-(4,6-dimethoxy pyrimidin-2-yl) acetate as raw material (Jin Dong-yuan, 2010).
One-Pot Approach to Pyrrolidines
A novel one-pot intramolecular cyclization and phosphonylation method using this compound and other related chemicals has been developed for synthesizing 2-substituted pyrrolidines. This method offers simplicity and high diastereoselectivities (Zhao-Dan Chen et al., 2021).
Formation of Didehydroamino Acid Esters
In the diastereoselective formation of (Z)-didehydroamino acid esters, this compound plays a crucial role in facilitating the reaction of protected alkyl 2-amino-2-(dimethoxyphosphoryl)acetates with aldehydes or ketones, leading to high yields and purity of Z-derivatives (Schmidt et al., 1992).
Ring Opening of Aziridinium Salts
The compound has been used in the synthesis of phosphorylated aziridinium salts, demonstrating the potential for ring opening on reaction with alcohols, carboxylate, and thiocyanate ions (Gazizov et al., 2011).
Synthesis of Atorvastatin Intermediate
This compound has been used in an efficient enantioselective synthesis of a key intermediate for atorvastatin, demonstrating its potential for large-scale industrial production (Vempala et al., 2022).
Safety and Hazards
Direcciones Futuras
“tert-Butyl 2-(dimethoxyphosphoryl)acetate” has potential applications in the preparation of phosphonate terminated PPH dendrimers as anti-HIV-1 agents, preparation of monodehydro diketopiperazines from ketoacyl amino acid amides via acid-catalyzed cyclization, and preparation of α,β-unsaturated esters for use in the guanidine-catalyzed oxa-Michael addition .
Mecanismo De Acción
Tert-Butyl 2-(dimethoxyphosphoryl)acetate, also known as tert-Butyl P,P-dimethylphosphonoacetate, is a chemical compound with the molecular formula C8H17O5P . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
It’s used as a reactant in the preparation of various compounds, indicating its potential role in interacting with different molecular targets .
Mode of Action
It’s known to be used in the preparation of phosphonate terminated pph dendrimers as anti-hiv-1 agents, monodehydro diketopiperazines from ketoacyl amino acid amides via acid-catalyzed cyclization, and α,β-unsaturated esters for use in the guanidine-catalyzed oxa-michael addition . These applications suggest that it may interact with its targets through various mechanisms, potentially involving phosphonate group transfer or participation in complex organic reactions.
Biochemical Pathways
Given its use in the synthesis of various bioactive compounds, it’s likely that it may indirectly influence multiple biochemical pathways through its products .
Pharmacokinetics
Its physical properties such as boiling point (86-87 °c at 002 mm Hg), density (1131 g/mL at 20 °C), and its clear liquid form may influence its absorption and distribution in the body.
Result of Action
Its use in the synthesis of various bioactive compounds suggests that it may have indirect effects at the molecular and cellular level through its products .
Análisis Bioquímico
Biochemical Properties
tert-Butyl 2-(dimethoxyphosphoryl)acetate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of phosphonate-terminated PPH dendrimers, which have anti-HIV-1 activity . Additionally, it is involved in the synthesis of myxopyronin B and desmethyl myxopyronin B analogs, which exhibit antibacterial activity and inhibitory activity against bacterial RNA polymerase . These interactions highlight the compound’s potential in biochemical research and drug development.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s involvement in the synthesis of antibacterial agents suggests its potential impact on bacterial cell function and metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It acts as a reactant in various chemical reactions, such as the preparation of α,β-unsaturated esters and the allylation and subsequent ring-closing metathesis in the presence of Grubbs’ catalyst . These reactions indicate the compound’s ability to participate in enzyme-catalyzed processes and influence gene expression through its chemical interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Its stability and degradation over extended periods need further investigation. Long-term studies are required to determine its effects on cellular function in both in vitro and in vivo settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it is used in the preparation of phosphonate-terminated PPH dendrimers and myxopyronin B analogs, indicating its role in metabolic processes related to drug synthesis and antibacterial activity .
Propiedades
IUPAC Name |
tert-butyl 2-dimethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-8(2,3)13-7(9)6-14(10,11-4)12-5/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZYDWOWLRDDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404307 | |
| Record name | tert-Butyl 2-(dimethoxyphosphoryl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62327-21-3 | |
| Record name | tert-Butyl 2-(dimethoxyphosphoryl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl Dimethylphosphonoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)




